3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile
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Overview
Description
3-[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with ethylsulfanyl and methyl groups, and an acrylonitrile moiety with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Ethylsulfanyl and Methyl Groups: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the imidazole ring. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between a nitrile and an aldehyde or ketone in the presence of a base.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Addition: The acrylonitrile moiety can undergo Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Addition: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Addition: Michael adducts with nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the imidazole ring, which is a common pharmacophore in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutics.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups that can undergo polymerization or cross-linking reactions.
Mechanism of Action
The mechanism of action of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The acrylonitrile moiety can act as an electrophile, reacting with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)acrylonitrile: Lacks the imidazole ring and ethylsulfanyl group, making it less versatile in terms of chemical reactivity.
1-Methylimidazole: Lacks the acrylonitrile and methylsulfonyl groups, limiting its applications in polymer chemistry.
Ethylsulfanyl derivatives of imidazole: These compounds may have similar biological activities but lack the acrylonitrile moiety, reducing their potential in materials science.
Uniqueness
The uniqueness of 3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both sulfur-containing groups and the imidazole ring makes it particularly interesting for developing new materials and pharmaceuticals.
This comprehensive overview highlights the versatility and potential of this compound in various scientific and industrial fields
Properties
IUPAC Name |
(Z)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-methylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-4-16-10-12-7-8(13(10)2)5-9(6-11)17(3,14)15/h5,7H,4H2,1-3H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEUGRYICLEBTR-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=C(/C#N)\S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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